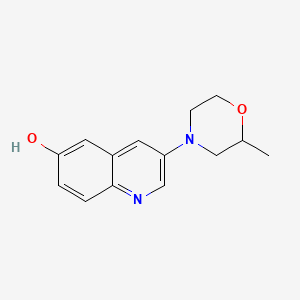
3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring fused with a pyridine ring, making it a heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-ethyl-2-aminooxazole with 2,6-dimethylpyridine-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.
科学研究应用
3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(5-Ethyl-1,3-oxazol-2-yl)pyridine-3-carboxylic acid
- 5-Methyl-1,3-oxazole-2-carboxylic acid
- 2-(5-Methyl-1,3-oxazol-2-yl)pyridine-3-carboxylic acid
Uniqueness
3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid is unique due to the specific substitution pattern on the oxazole and pyridine rings. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the ethyl group at the 5-position of the oxazole ring and the methyl group at the 6-position of the pyridine ring can influence the compound’s reactivity and interactions with biological targets.
属性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
3-(5-ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-3-8-6-13-11(17-8)9-5-4-7(2)14-10(9)12(15)16/h4-6H,3H2,1-2H3,(H,15,16) |
InChI 键 |
PTGPOCJVCYKZON-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C(O1)C2=C(N=C(C=C2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


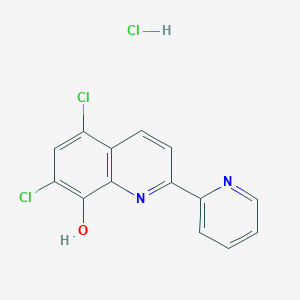
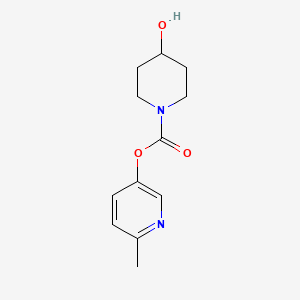


![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13882703.png)
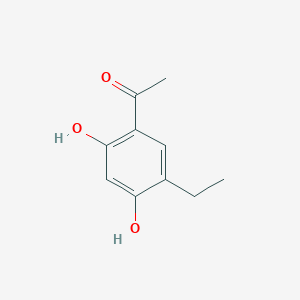
![N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13882724.png)
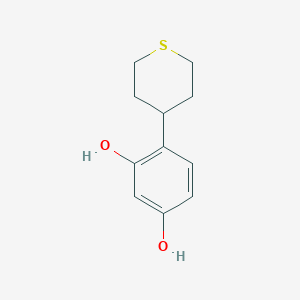

![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)
![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)

